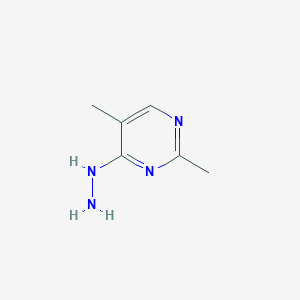
4-Hydrazinyl-2,5-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,5-dimethylpyrimidine typically involves the reaction of 2,5-dimethylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{2,5-dimethylpyrimidine} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2,5-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-Hydrazinyl-2,5-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,5-dimethylpyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2,5-Dimethylpyrimidine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinylpyrimidine: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.
2-Hydrazinyl-4,6-dimethylpyrimidine: Another derivative with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness: 4-Hydrazinyl-2,5-dimethylpyrimidine is unique due to the presence of both hydrazinyl and methyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2,5-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-4-3-8-5(2)9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
FHKIEQJGSSISPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
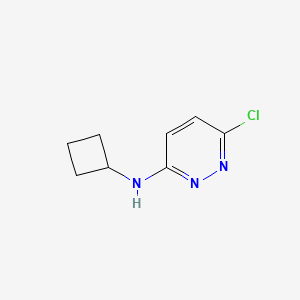
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
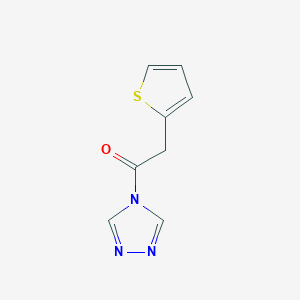


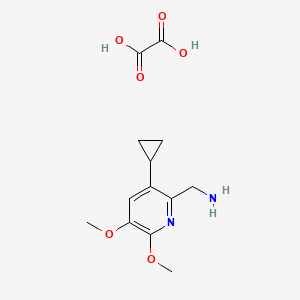
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
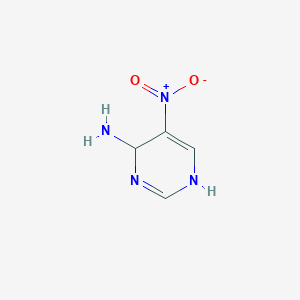
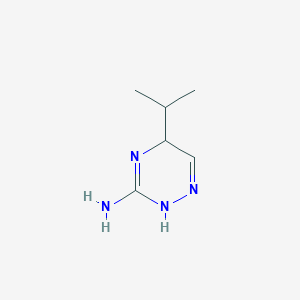
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
